molecular formula C15H10F2N2O B6508786 7-fluoro-5-(4-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 152720-50-8

7-fluoro-5-(4-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one

カタログ番号: B6508786
CAS番号: 152720-50-8
分子量: 272.25 g/mol
InChIキー: WBETYPMCGDQJDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Fluoro-5-(4-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one is a fluorinated derivative of the 1,4-benzodiazepine class, characterized by a partially saturated diazepine ring fused to a benzene core. Key structural features include:

  • Position 7: A fluorine atom replaces a hydrogen atom on the benzene ring.
  • Position 5: A 4-fluorophenyl group (para-substituted fluorophenyl) is attached.
  • Core structure: The 2,3-dihydro-1H-1,4-benzodiazepin-2-one scaffold contains a ketone group at position 2 and two nitrogen atoms in the seven-membered diazepine ring.

The molecular formula is C₁₅H₁₀F₂N₂O, with a calculated molecular weight of 272.27 g/mol.

特性

IUPAC Name

7-fluoro-5-(4-fluorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N2O/c16-10-3-1-9(2-4-10)15-12-7-11(17)5-6-13(12)19-14(20)8-18-15/h1-7H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBETYPMCGDQJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)F)C(=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5-(4-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the cyclization of an appropriate ortho-diamine with a suitable carbonyl compound, such as a diketone or an aldehyde, under acidic or basic conditions.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions on the benzodiazepine core and the phenyl ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification methods to meet regulatory standards.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms or the phenyl ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed to modify the benzodiazepine core, using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of dihydro derivatives.

科学的研究の応用

7-fluoro-5-(4-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of benzodiazepines.

    Biology: Investigated for its interactions with biological targets, such as GABA receptors, to understand its potential as a therapeutic agent.

    Medicine: Explored for its anxiolytic, sedative, and anticonvulsant properties, contributing to the development of new medications.

    Industry: Utilized in the synthesis of other fluorinated benzodiazepines and related compounds for pharmaceutical applications.

作用機序

The mechanism of action of 7-fluoro-5-(4-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound for different subtypes of GABA receptors.

類似化合物との比較

Comparison with Similar Compounds

Structural and Pharmacological Differences

The table below compares the target compound with structurally related benzodiazepines, focusing on substituents, molecular weight, and pharmacological properties derived from available evidence:

Compound Name 5-Substituent 7-Substituent Additional Groups Molecular Weight (g/mol) Pharmacological Notes
Target Compound 4-Fluorophenyl Fluoro None 272.27 Hypothesized anxiolytic/sedative; fluorine may enhance metabolic stability.
Lorazepam (7-chloro-5-(2-chlorophenyl)-3-hydroxy-...) 2-Chlorophenyl Chloro 3-Hydroxy 320.17 Long-acting (72 h); treats anxiety, seizures; administered IV/IM/IN.
5-Phenyl-7-(trifluoromethyl)-... Phenyl Trifluoromethyl None 304.27 Bulkier CF₃ group may reduce receptor binding efficiency.
Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-...) 2-Chlorophenyl Nitro 1-Methyl (Not reported) Nitro group increases electron-withdrawing effects; potential analgesic/anticonvulsant.
7-Chloro-5-(o-fluorophenyl)-3-hydroxy-... (Flurazepam metabolite) o-Fluorophenyl Chloro 3-Hydroxy (Not reported) Hydroxy group facilitates solubility; shorter half-life than Lorazepam.
7-Chloro-5-(o-fluorophenoxy)-1-methyl-... o-Fluorophenoxy Chloro 1-Methyl (Not reported) Phenoxy group introduces steric hindrance; structural novelty.

Key Observations:

Substituent Position and Electronic Effects: The target compound’s para-fluorophenyl group at position 5 contrasts with ortho-substituted phenyl groups in Lorazepam and . Para substitution may reduce steric hindrance, improving receptor interaction. Fluorine at position 7 (vs.

Functional Group Impact :

  • Hydroxy groups (e.g., Lorazepam, ) improve solubility but may shorten half-life due to rapid conjugation and excretion .
  • Nitro groups () confer strong electron-withdrawing effects, altering metabolic pathways and stability.

Synthetic Considerations: Fluorinated analogs (e.g., target compound) likely require specialized fluorination reagents, as seen in isostructural compound syntheses (). Methyl and phenoxy derivatives () introduce synthetic challenges due to steric effects .

Pharmacological Hypotheses :

  • The target compound’s lack of a 3-hydroxy group (unlike Lorazepam) suggests a different metabolic profile, possibly avoiding glucuronidation pathways .
  • Dual fluorine substitution may enhance GABA-A receptor subtype selectivity , though specific binding data are unavailable in the evidence.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。